molecular formula C8H7ClOS B2966677 3-Chloro-2-(methylsulfanyl)benzaldehyde CAS No. 1033574-03-6

3-Chloro-2-(methylsulfanyl)benzaldehyde

Cat. No.: B2966677
CAS No.: 1033574-03-6
M. Wt: 186.65
InChI Key: DMYQUIJZJIYZOV-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Green Chemistry in Education

An innovative approach for undergraduate organic chemistry classes involves the application of an ionic liquid as both a solvent and catalyst in organic reactions. This method is exemplified through the preparation of 3-(methoxycarbonyl)coumarin, showcasing the adoption of green chemistry principles in educational settings. This project allows students to engage with cutting-edge chemical research and sustainable practices (Verdía, Santamarta, & Tojo, 2017).

Catalytic Properties and Synthesis

The metal-organic framework compound Cu3(BTC)2 exhibits significant catalytic properties, including the activation of benzaldehyde for the liquid phase cyanosilylation. This demonstrates the compound's potential in catalysis, leveraging the Lewis acid sites for chemical transformations with high selectivity and yield (Schlichte, Kratzke, & Kaskel, 2004).

Selective Oxidation Processes

The selective oxidation of benzyl alcohol to benzaldehyde has been explored using sulfated Ti-SBA-15 catalysts. This process emphasizes the importance of benzaldehyde in various industries and highlights the advancements in catalyst design for enhanced conversion rates and selectivity, thereby contributing to more efficient and sustainable chemical processes (Sharma, Soni, & Dalai, 2012).

Enzyme Catalyzed Asymmetric Synthesis

Research into the enzyme-catalyzed asymmetric synthesis of benzaldehyde derivatives presents a bio-based approach to chemical synthesis, offering insights into reaction engineering and the development of sustainable production methods. This approach not only achieves high enantioselectivity but also demonstrates the potential for industrial-scale application, underscoring the role of biocatalysis in modern organic synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Photocatalytic Conversion

The study of graphitic carbon nitride as a metal-free photocatalyst for the conversion of benzyl alcohol to benzaldehyde in aqueous media illuminates the advancement in photocatalytic materials. This research signifies the shift towards greener and more sustainable photocatalytic processes, utilizing water as a solvent and operating under environmentally benign conditions (Lima, Silva, Silva, & Faria, 2017).

Safety and Hazards

The safety information for 3-Chloro-2-(methylsulfanyl)benzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-chloro-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYQUIJZJIYZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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